molecular formula C11H14F3N B13966015 N,3-diethyl-N-(trifluoromethyl)aniline

N,3-diethyl-N-(trifluoromethyl)aniline

Cat. No.: B13966015
M. Wt: 217.23 g/mol
InChI Key: GKMLRQBVXBIFEH-UHFFFAOYSA-N
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Description

N,3-diethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group attached to the aniline ring, along with two ethyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diethyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with diethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for the safe handling of reagents and the disposal of by-products .

Chemical Reactions Analysis

Types of Reactions

N,3-diethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .

Scientific Research Applications

N,3-diethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,3-diethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,3-diethyl-N-(trifluoromethyl)aniline include:

Uniqueness

This compound is unique due to the presence of both diethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N,3-diethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N/c1-3-9-6-5-7-10(8-9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3

InChI Key

GKMLRQBVXBIFEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(CC)C(F)(F)F

Origin of Product

United States

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